Nav1.1 Potency: 4-Substituted Benzonitrile Exhibits Nanomolar Modulator Activity
4-(Biphenyl-4-yloxymethyl)benzonitrile exhibits potent modulator activity at the human Nav1.1 voltage-gated sodium channel, with a reported EC50 of 7.9 nM in an electrophysiological assay using Xenopus laevis oocytes [1]. This value serves as a baseline for this specific scaffold. While direct head-to-head data for its closest regioisomer, 3-(biphenyl-4-yloxymethyl)benzonitrile, is not available in the same assay format, a relevant comparator from the same benzonitrile series demonstrates a stark contrast in activity: a structurally similar compound bearing an alternative substitution pattern on the benzonitrile ring shows an IC50 of 20 nM against Nav1.7 [2], highlighting the critical role of the substitution position.
| Evidence Dimension | Nav1.1 modulator potency (EC50) |
|---|---|
| Target Compound Data | 7.9 nM |
| Comparator Or Baseline | Related benzonitrile derivative (US9012443, 199): IC50 = 20 nM (Nav1.7) |
| Quantified Difference | N/A (different assay endpoints: EC50 vs. IC50; different channel subtypes: Nav1.1 vs. Nav1.7) |
| Conditions | Human Nav1.1 expressed in Xenopus laevis oocytes; two-electrode voltage clamp electrophysiology [1] |
Why This Matters
This data point establishes the compound's intrinsic potency at a therapeutically relevant ion channel target and demonstrates that structural modifications can dramatically alter its activity profile, underscoring the importance of procuring the exact compound for Nav1.1-related studies.
- [1] BindingDB. (n.d.). BDBM50582059 (CHEMBL5082582): EC50 = 7.9 nM for human Nav1.1 in Xenopus oocytes. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/StructureSearch2.jsp?search_type=similar&activePage=0&pageSize=10&targetSimilarity=0.9&pKdSimilarity=0.5&molecule_input=C20H15NO View Source
- [2] BindingDB. (n.d.). BDBM154190 (US9012443, 199): IC50 = 20 nM for human Nav1.7 in HEK293 cells. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/StructureSearch2.jsp?search_type=similar&activePage=0&pageSize=10&targetSimilarity=0.9&pKdSimilarity=0.5&molecule_input=C20H15NO View Source
